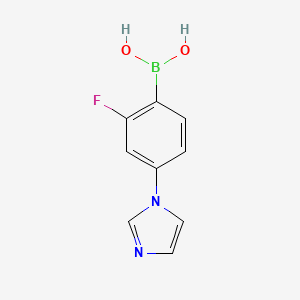
2-(Dimethylamino)ethanol;prop-2-enoic acid;styrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol is a complex polymeric material. This compound is formed by the polymerization of 2-propenoic acid (commonly known as acrylic acid) with ethenylbenzene (commonly known as styrene) and is further compounded with 2-(dimethylamino)ethanol. This polymer is known for its versatile applications in various industries due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol typically involves free radical polymerization. The process begins with the mixing of 2-propenoic acid and ethenylbenzene in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C. The polymerization process results in the formation of a copolymer, which is then compounded with 2-(dimethylamino)ethanol to enhance its properties .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed into the reactor along with the initiator. The reaction conditions are meticulously controlled to ensure consistent polymer quality. The resulting polymer is then subjected to various purification processes to remove any unreacted monomers and by-products. The final product is often in the form of a viscous liquid or solid, depending on the intended application .
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the acrylic acid moieties, leading to the formation of carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, particularly at the aromatic ring of the ethenylbenzene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the polymer.
Aplicaciones Científicas De Investigación
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Mecanismo De Acción
The mechanism of action of this polymer is primarily based on its ability to form strong intermolecular interactions with various substrates. The 2-(dimethylamino)ethanol component provides additional functionality, allowing the polymer to interact with both hydrophilic and hydrophobic surfaces. This dual functionality makes it an excellent candidate for applications requiring strong adhesion and chemical resistance .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide, compound with 2-(dimethylamino)ethanol .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenoic acid, compound with 2-(dimethylamino)ethanol .
Uniqueness
What sets 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol apart from similar compounds is its unique combination of acrylic acid and styrene, compounded with 2-(dimethylamino)ethanol. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications. Additionally, the presence of 2-(dimethylamino)ethanol enhances its adhesion properties and chemical resistance, making it more versatile compared to other similar polymers .
Propiedades
Número CAS |
70161-47-6 |
|---|---|
Fórmula molecular |
C15H23NO3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethanol;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C4H11NO.C3H4O2/c1-2-8-6-4-3-5-7-8;1-5(2)3-4-6;1-2-3(4)5/h2-7H,1H2;6H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
Clave InChI |
KEZGLKPQQBOTBP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC(=O)O |
Números CAS relacionados |
70161-47-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)
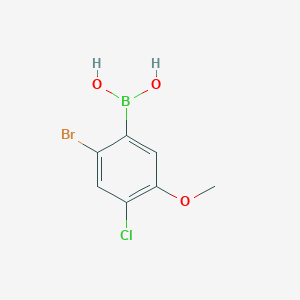
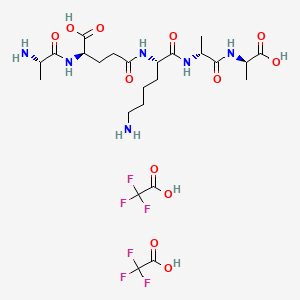

![{2-[(Dimethylamino)methyl]-3-(2,2-diphenylethenyl)phenyl}(diphenyl)methanol](/img/structure/B14081038.png)
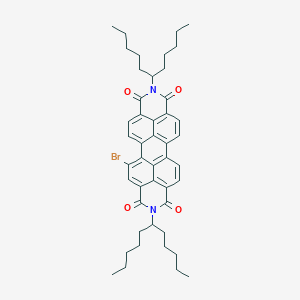

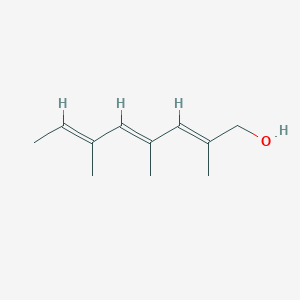
![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)

